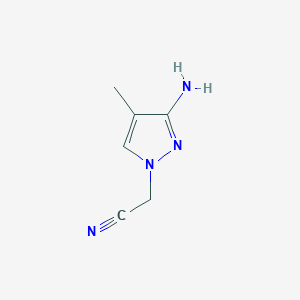

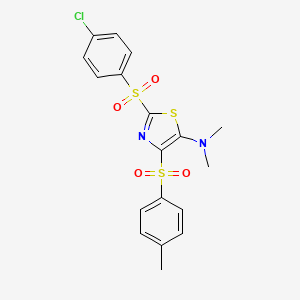

![molecular formula C13H10N4S B2739048 4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 57600-03-0](/img/structure/B2739048.png)

4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound . It has a molecular formula of C13H10N4S . The average mass is 254.310 Da and the monoisotopic mass is 254.062622 Da .

Synthesis Analysis

The synthesis of this compound involves a nucleophilic attack of the N4 thioamide of the formamide thiosemicarbazone on the azomethine carbon, with the elimination of a molecule of NH3 . A mixture of isonicotinohydrazide and isothiocyanatobenzene in ethanol was refluxed for 5 hours to obtain 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide . This was then dissolved in NaOH solution and refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazole ring attached to a phenyl group and a pyridinyl group .Chemical Reactions Analysis

Triazole compounds, including “this compound”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H10N4S), average mass (254.310 Da), and monoisotopic mass (254.062622 Da) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit good to moderate antimicrobial activity. A study by Bayrak et al. (2009) found that various derivatives of this compound showed effective antimicrobial activities (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009). Another study by the same authors confirmed these findings, showing good antimicrobial activity for similar compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

This compound has also been used as a corrosion inhibitor. Ansari, Quraishi, and Singh (2014) investigated Schiff's bases of pyridyl substituted triazoles, including derivatives of this compound, as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that these compounds exhibited significant inhibition performance (Ansari, Quraishi, & Singh, 2014). Orhan et al. (2012) also reported on the corrosion inhibition effectiveness of similar compounds for mild steel in acidic solutions (Orhan, Ercan, Koparir, & Soylemez, 2012).

Anti-Inflammatory and Other Biological Activities

Compounds based on this compound have been synthesized and tested for anti-inflammatory properties. Toma et al. (2017) found that derivatives of this compound showed good anti-inflammatory effects (Toma, Mogoșan, Vlase, Leonte, & Zaharia, 2017). Jalihal, Rajoriya, and Kashaw (2018) also synthesized isoniazid derived 1,2,4-triazoles, including derivatives of the subject compound, and evaluated them for antimicrobial and anti-inflammatory activities, confirming their potential in these areas (Jalihal, Rajoriya, & Kashaw, 2018).

Catalytic Activities

A study by Adiguzel et al. (2020) focused on the catalytic activities of pyridine-substituted-bis-1,2,4-triazole derivatives, including compounds related to this compound. They explored their role in biaryl synthesis, revealing significant catalytic effects (Adiguzel, Aktan, Evren, & Çetin, 2020).

Synthesis and Characterization

Various studies have been conducted on the synthesis and characterization of this compound derivatives. For example, Mobinikhaledi et al. (2010) synthesized novel Schiff bases containing the 1,2,4-triazole ring, offering insights into their structural properties (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h1-9H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPQWTUKCULYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972805 |

Source

|

| Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5729-09-9 |

Source

|

| Record name | 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

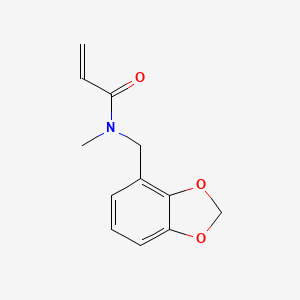

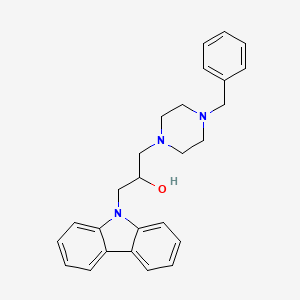

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2738967.png)

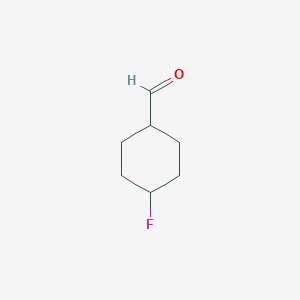

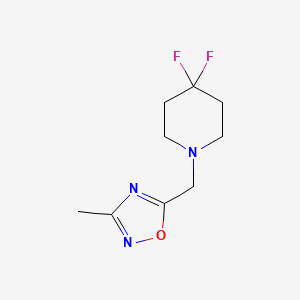

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)

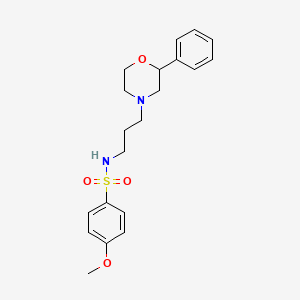

![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2738974.png)

![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2738977.png)

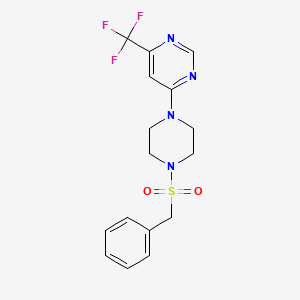

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2738980.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)